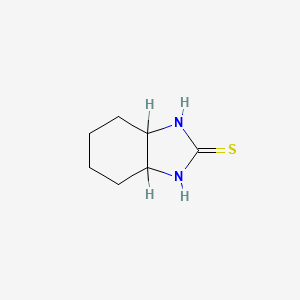

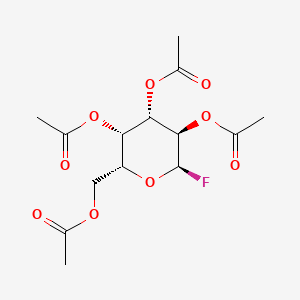

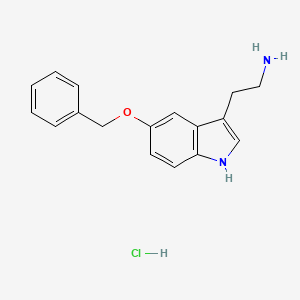

![molecular formula C14H9BrClNO3 B1334809 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid CAS No. 827325-60-0](/img/structure/B1334809.png)

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid" is a brominated and chlorinated benzoic acid derivative. It is structurally related to various benzoic acid compounds that have been studied for their spectroscopic properties, reactivity, and potential biological activities. The compound is characterized by the presence of an amino group, a bromobenzoyl moiety, and a chlorobenzoic acid fragment within its molecular structure.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the introduction of halogen atoms into the benzoic acid framework. For instance, the chlorination of 4-aminobenzoic acid derivatives has been explored, leading to various chlorinated products depending on the reaction conditions . Although the exact synthesis of "2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, such as activating the carboxylic acid group for amide bond formation and selective halogenation to introduce bromine and chlorine atoms.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids and their derivatives has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. For example, DFT calculations have been used to investigate the equilibrium geometry of ligands related to benzoic acid derivatives . Similarly, the molecular conformation and vibrational analysis of 2-amino-5-bromobenzoic acid have been presented using experimental techniques and DFT, identifying the most stable conformer . These studies provide insights into the electronic structure, stability, and reactivity of such compounds, which could be extrapolated to "2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid".

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids can vary significantly depending on the position and nature of the substituents. For instance, the photodecomposition of chlorobenzoic acids has been studied, showing that ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl and hydrogen . The presence of amino and bromobenzoyl groups in "2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid" would likely influence its reactivity, potentially affecting its photostability and chemical behavior in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, including their vibrational spectra, nonlinear optical properties, and HOMO-LUMO energies, have been characterized using various spectroscopic techniques and computational methods . These studies provide valuable information on the absorption properties, electronic transitions, and potential applications of these compounds in materials science. The properties of "2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid" would be expected to be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effect of the amino group.

Aplicaciones Científicas De Investigación

For example, bromofenac sodium sesquihydrate, which is the sodium salt of 2-amino-3-(4-bromobenzoyl) phenyl acetic acid, has been studied for its use in pharmaceuticals . It’s a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties . A study was conducted to develop a simple, efficient, specific, precise and accurate method for bromofenac sodium sesquihydrate active pharmaceuticals ingredient dosage form . The method was validated with respect to System Suitability, linearity, precision, Range, Ruggedness, Test Solution and Mobile phase stability, Robustness .

Another example is the use of photocatalytic methods for amino acid modification . This method plays an important role across several fields, including synthetic organic chemistry, materials science, targeted drug delivery and the probing of biological function . Photocatalysis has recently emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids .

Propiedades

IUPAC Name |

2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClNO3/c15-9-3-1-2-8(6-9)13(18)17-12-7-10(16)4-5-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUSVNRZDILGSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401927 |

Source

|

| Record name | 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid | |

CAS RN |

827325-60-0 |

Source

|

| Record name | 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

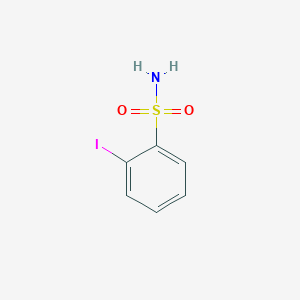

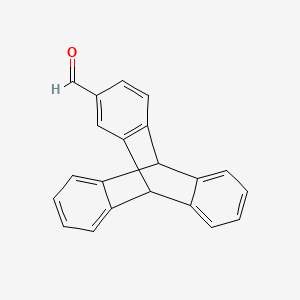

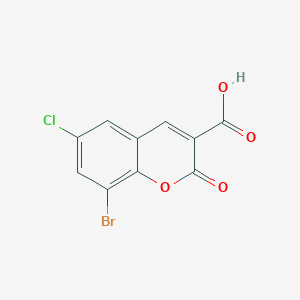

![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)